Amyl anisate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53965. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

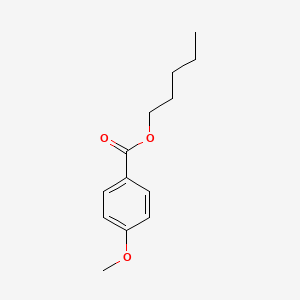

2D Structure

3D Structure

Properties

CAS No. |

6938-46-1 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

pentyl 4-methoxybenzoate |

InChI |

InChI=1S/C13H18O3/c1-3-4-5-10-16-13(14)11-6-8-12(15-2)9-7-11/h6-9H,3-5,10H2,1-2H3 |

InChI Key |

DNJKWCMASVISFH-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=O)C1=CC=C(C=C1)OC |

Canonical SMILES |

CCCCCOC(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Chemical Synthesis and Process Optimization of Amyl Anisate

Esterification Pathways and Reaction Kinetics for Pentyl 4-Methoxybenzoate

The primary route for synthesizing amyl anisate is through the esterification of anisic acid (4-methoxybenzoic acid) with amyl alcohol (pentan-1-ol). This reaction is typically catalyzed by an acid and is reversible, necessitating strategies to drive the equilibrium towards the product side.

Acid-Catalyzed Synthesis Methodologies

The most common method for the synthesis of this compound is the Fischer-Speier esterification. wikipedia.org This reaction involves heating a mixture of anisic acid and amyl alcohol with a strong acid catalyst. wikipedia.orgmasterorganicchemistry.com The general reaction is as follows:

Anisic Acid + Amyl Alcohol ⇌ this compound + Water

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The nucleophilic oxygen of the alcohol then attacks this carbon. masterorganicchemistry.com Following a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.commasterorganicchemistry.com To improve the reaction yield, a large excess of one reactant, typically the alcohol, is used, or the water byproduct is removed as it forms, often through Dean-Stark distillation. wikipedia.orgathabascau.ca

Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. wikipedia.org The reaction time and temperature can vary, but typical conditions involve refluxing for several hours at temperatures between 60–110 °C. wikipedia.org

Kinetic Studies of Esterification Reactions

Kinetic studies of esterification reactions, such as the synthesis of this compound, are crucial for understanding reaction rates and optimizing process conditions. While specific kinetic data for this compound is not extensively published, general principles from similar esterification reactions can be applied. For instance, studies on the esterification of benzoic acid with various alcohols have shown the reaction to often follow first-order kinetics with respect to the acid. researchgate.net

The rate of reaction is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. Kinetic models, such as the pseudo-homogeneous model, are often employed to describe the reaction kinetics. researchgate.net For the esterification of benzoic acid with 1-butanol, the activation energies for the forward and reverse reactions were determined to be 58.40 kJ•mol⁻¹ and 57.70 kJ•mol⁻¹, respectively. researchgate.net Isotopic labeling experiments have confirmed the reaction mechanism, showing that the oxygen atom from the alcohol becomes incorporated into the ester. libretexts.org

Evaluation of Catalyst Systems (Homogeneous and Heterogeneous)

Both homogeneous and heterogeneous catalysts are utilized in the synthesis of this compound, each with distinct advantages and disadvantages. rsc.orgnih.gov

Homogeneous Catalysts: Homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, are in the same phase as the reactants. uclouvain.belibretexts.org They are generally highly active and selective, leading to faster reaction rates at lower temperatures. nih.gov However, a significant drawback is the difficulty in separating the catalyst from the reaction mixture, which can lead to product contamination and catalyst loss, making recycling challenging and costly. rsc.orgnih.gov

Heterogeneous Catalysts: Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. uclouvain.belibretexts.org A prime example is the use of sulfonic acid-functionalized ion-exchange resins like Amberlyst-15. arkat-usa.org These solid acid catalysts offer the major advantage of easy separation from the product through simple filtration. rsc.org This facilitates catalyst recycling and allows for their use in continuous processes. arkat-usa.org While traditionally they may exhibit lower activity compared to their homogeneous counterparts, advancements have led to highly active and selective heterogeneous catalysts. rsc.orgnih.gov For example, Amberlyst resins have been successfully used for various esterification reactions, demonstrating high yields and selectivity. arkat-usa.orgfrontiersin.org

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric acid, p-toluenesulfonic acid | High activity and selectivity nih.gov | Difficult to separate and recycle rsc.orgnih.gov |

| Heterogeneous | Amberlyst-15, Sulfated zirconia | Easy separation and recycling rsc.org, Suitable for continuous processes arkat-usa.org | Potentially lower activity than homogeneous catalysts rsc.org |

Advanced Reaction Engineering for this compound Production

To enhance the efficiency and sustainability of this compound production, advanced reaction engineering techniques are being explored and implemented.

Process Intensification through Reactive Distillation

Reactive distillation (RD) is a prime example of process intensification, combining chemical reaction and separation into a single unit. aidic.it This technique is particularly advantageous for equilibrium-limited reactions like esterification. aidic.iticm.edu.pl By continuously removing one of the products (in this case, water) from the reaction zone, the chemical equilibrium is shifted towards the formation of the ester, leading to higher conversion rates. aidic.it

Studies on the production of other esters, such as amyl acetate (B1210297), have demonstrated the significant benefits of RD. aidic.itresearchgate.net These benefits include reduced capital and energy costs due to process integration. aidic.it The design of an RD column involves a reactive section, typically containing a heterogeneous catalyst, and non-reactive stripping and rectifying sections. researchgate.net The feasibility and economic viability of RD for a specific system depend on the volatility of the components and the reaction kinetics. aidic.itresearchgate.net

Continuous Flow Synthesis Approaches

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals like this compound. rsc.orgmdpi.com In a continuous flow setup, reactants are pumped through a reactor, often a microreactor or a packed-bed reactor containing a heterogeneous catalyst. ed.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, consistency, and yield. mdpi.comed.gov

The use of flow chemistry can significantly reduce reaction times and enhance heat and mass transfer. ed.gov For the synthesis of esters, continuous flow systems can be designed to integrate reaction and purification steps, further streamlining the production process. researchgate.net The development of robust heterogeneous catalysts is key to the success of continuous flow esterification processes. ed.gov While specific literature on the continuous flow synthesis of this compound is limited, the principles have been successfully applied to the production of other esters, indicating its potential for this compound manufacturing. dntb.gov.ua

Reactor Design and Modeling for Optimized Yield

The efficient synthesis of esters like this compound relies heavily on sophisticated reactor design and process modeling to maximize yield and ensure continuous production on a commercial scale. jetir.org A key technology employed for such esterification reactions is the reactive distillation (RD) column. researchgate.net This integrated approach combines reaction and separation in a single unit, offering significant advantages over traditional batch reactors. By continuously removing by-products (like water) from the reaction zone, the RD column shifts the reaction equilibrium towards the product side, thereby increasing conversion and yield. researchgate.net

Process simulators such as Aspen Plus are instrumental in the design and optimization of RD columns. researchgate.net Through modeling, critical parameters can be determined to achieve desired product specifications, often targeting purities of 99% or higher. researchgate.net Kinetic studies of the esterification reaction are a prerequisite for accurate reactor design and modeling. jetir.orgresearchgate.net These studies help in understanding the reaction mechanism and rates, which are then incorporated into process models. researchgate.netcolab.ws For instance, kinetic models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model have been shown to fit experimental data for esterification reactions well, providing a solid basis for simulation. researchgate.netcolab.ws

Optimization through modeling involves defining the number of stages in the stripping, rectification, and reactive sections of the column, as well as the precise feed locations for the reactants (amyl alcohol and anisic acid). researchgate.net For similar ester syntheses, dual-feed configurations where the alcohol is fed above the reactive zone and the acid is fed below it have been found to be effective. researchgate.net The reactor's thermal conditions, specifically the reboiler duty, are also critical variables optimized through simulation to achieve high conversion rates. researchgate.net Research on the synthesis of isoamyl acetate, a structurally similar ester, has identified optimal conditions through response surface methodology, which can serve as a valuable reference for this compound production. researchgate.netwhiterose.ac.uk

Below is a table of optimized conditions derived from research on isoamyl acetate synthesis, which could be adapted for this compound production. whiterose.ac.uk

Table 1: Optimized Reaction Conditions for Isoamyl Acetate Synthesis whiterose.ac.uk

| Parameter | Optimized Value |

| Molar Ratio (Alcohol:Acid) | 1:3.7 |

| Reaction Temperature | 98 °C |

| Reaction Time | 219 min |

| Predicted Yield | 89% - 91% |

Post-Synthesis Purification and Purity Enhancement Techniques

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, catalysts, and by-products. Distillation is a primary and highly effective method for purifying esters and other organic compounds. sciencemadness.org

Distillation: Several distillation techniques can be employed, depending on the nature of the impurities. sciencemadness.org

Fractional Distillation: This method is used to separate components of a mixture based on their different boiling points. For this compound, it can effectively separate the product from lower-boiling reactants like amyl alcohol or higher-boiling impurities. google.com

Vacuum Distillation: For high-boiling compounds like this compound, distillation at atmospheric pressure may require temperatures high enough to cause product degradation. sciencemadness.org Vacuum distillation lowers the boiling points of the components, allowing for separation at lower temperatures and preventing thermal decomposition. sciencemadness.org

Azeotropic Distillation: This technique is particularly useful for removing water, a common by-product of esterification. An entrainer or water carrier, such as cyclohexane, is added to form a low-boiling azeotrope with water, which is then distilled off. sciencemadness.org

Specialized distillation systems may be designed to handle specific, persistent impurities. google.com For example, a uniquely designed column can be used to separate the main product from other high-boiling point substances that may be present in small quantities. google.com

Crystallization: Crystallization is another powerful purification technique, particularly for removing impurities that are difficult to separate by distillation. The process involves dissolving the crude product in a suitable solvent and then changing conditions (e.g., cooling) to cause the desired compound to crystallize out of the solution, leaving impurities behind. chemicalbook.com

Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound well at a higher temperature but poorly at a lower temperature. Mixed solvent systems can also be used to achieve the desired solubility profile. sciencemadness.org

Process: The crude this compound would be dissolved in a minimal amount of a hot solvent or solvent mixture. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals. chemicalbook.com The purified crystals are then separated from the impurity-containing mother liquor by filtration. orgsyn.org Subsequent washing of the crystals with a cold, pure solvent can further enhance purity. chemicalbook.comorgsyn.org

Table 2: Purification Methodologies for this compound

| Technique | Principle of Separation | Primary Application |

| Fractional Distillation | Difference in boiling points | Separation of reactants and product. google.com |

| Vacuum Distillation | Lowering of boiling points under reduced pressure | Purification of high-boiling compounds to prevent degradation. sciencemadness.org |

| Azeotropic Distillation | Formation of a low-boiling azeotrope | Removal of water by-product. sciencemadness.org |

| Crystallization | Difference in solubility at varying temperatures | High-purity product isolation, removal of isomeric or closely-boiling impurities. chemicalbook.com |

Impurity profiling is a critical aspect of chemical production, involving the identification, quantification, and characterization of unwanted substances within the final product. ijrti.orgresearchgate.net For this compound, impurities can originate from starting materials, side reactions during synthesis, or degradation. researchgate.net Regulatory bodies like the International Conference on Harmonisation (ICH) have established guidelines that underscore the importance of controlling impurities in chemical substances. ijrti.orgresearchgate.net

Potential Impurities in this compound Synthesis:

Starting Materials: Unreacted amyl alcohol and anisic acid.

By-products: Water (from esterification), di-amyl ether (from a side reaction of amyl alcohol).

Intermediates: Any intermediate compounds that failed to react completely.

Catalyst Residues: Residual acid or base catalysts used in the esterification process.

Degradation Products: Compounds formed if the product is exposed to excessive heat or other harsh conditions during synthesis or purification. biomedres.us

Impurity Removal Strategies: The removal of these impurities often involves a multi-step approach integrated into the post-synthesis workup.

Washing/Neutralization: The crude reaction mixture can be washed with an aqueous solution to remove specific types of impurities. A wash with a dilute base, such as sodium bicarbonate solution, can neutralize and remove residual acid catalyst and unreacted anisic acid. sciencemadness.org Subsequent washes with water can remove any remaining water-soluble impurities. chemicalbook.com

Extraction: Liquid-liquid extraction can be used to separate the ester from water-soluble impurities.

Adsorption: Column chromatography using adsorbents like silica (B1680970) or alumina (B75360) can be employed to separate the target compound from impurities based on differences in polarity. tandfonline.comubc.ca This is particularly effective for removing highly polar or non-volatile impurities.

Targeted Distillation: As mentioned previously, specifically designed distillation processes are a primary method for removing volatile impurities, including unreacted starting materials and by-products with different boiling points. google.com

Analytical Techniques for Profiling: To effectively identify and quantify impurities, a range of advanced analytical techniques are used. biomedres.us Hyphenated techniques are particularly powerful for separating complex mixtures and providing structural information. researchgate.net

Table 3: Analytical Techniques for Impurity Profiling biomedres.us

| Technique | Abbreviation | Purpose |

| High-Performance Liquid Chromatography | HPLC | Separates non-volatile and thermally unstable compounds for quantification. biomedres.us |

| Gas Chromatography | GC | Separates volatile compounds. |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds and provides mass information for identification. biomedres.us |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Separates non-volatile compounds and provides mass information for identification. biomedres.us |

| Fourier-Transform Infrared Spectroscopy | FT-IR | Identifies functional groups present in the compound and impurities. |

Advanced Analytical Characterization of Amyl Anisate

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of amyl anisate by examining the interaction of electromagnetic radiation with its molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: In the proton NMR spectrum of a related compound, pentyl benzoate (B1203000), the signals corresponding to the pentyl group appear at specific chemical shifts. nih.gov The terminal methyl protons (CH3) are observed as a triplet, while the methylene (B1212753) protons (CH2) adjacent to the ester oxygen and others in the chain appear as multiplets at distinct positions. nih.govjasco.com.br For this compound, the aromatic protons on the p-substituted benzene (B151609) ring would typically appear as two distinct doublets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For a similar ester, pentyl benzoate, characteristic signals are observed for the carbonyl carbon, the aromatic carbons, and the carbons of the pentyl group. nih.gov In this compound, the methoxy (B1213986) group (OCH3) carbon would also present a distinct signal. hmdb.ca

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic H (ortho to ester) | ~7.9 | ~131 |

| Aromatic H (meta to ester) | ~6.9 | ~114 |

| Methoxy H | ~3.8 | ~55 |

| O-CH₂ (amyl) | ~4.2 | ~65 |

| CH₂ (amyl) | ~1.7 | ~28 |

| CH₂ (amyl) | ~1.4 | ~28 |

| CH₂ (amyl) | ~1.3 | ~22 |

| CH₃ (amyl) | ~0.9 | ~14 |

| Carbonyl C | - | ~166 |

| Aromatic C (ipso to ester) | - | ~123 |

| Aromatic C (ipso to methoxy) | - | ~163 |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecular bonds in this compound, offering a unique "fingerprint." wiley.com

Infrared (IR) Spectroscopy: The IR spectrum of an ester is characterized by a strong carbonyl (C=O) stretching absorption, typically found between 1750 and 1735 cm⁻¹. spectroscopyonline.com Additionally, two distinct C-O stretching bands are expected between 1300 and 1000 cm⁻¹. spectroscopyonline.com For aromatic esters like this compound, characteristic C-H stretching and bending vibrations for the substituted benzene ring are also observed. libretexts.org

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. contractpharma.com For this compound, the C=O stretch and aromatic ring vibrations would also be observable in the Raman spectrum, providing confirmatory structural data. researchgate.netspectroscopyonline.comarxiv.org

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of this compound. github.iouni-saarland.de This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. uni-saarland.de The fragmentation pattern observed in the mass spectrum offers further structural confirmation, showing characteristic fragments resulting from the cleavage of the ester bond and within the amyl group. nist.gov

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for the analysis of volatile compounds like this compound. mdpi.comnotulaebotanicae.romdpi.com In this technique, the compound is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then detects and fragments the eluted compound, providing a mass spectrum that confirms its identity. nih.govnih.gov GC-MS is widely used for purity testing and quantifying this compound in complex mixtures such as cosmetic products. researchgate.net

Interactive Data Table: Typical GC-MS Parameters for this compound Analysis

| Parameter | Condition |

| Column | DB-5 or similar non-polar column |

| Injector Temperature | 250 °C |

| Oven Program | Ramped temperature program, e.g., 50 °C to 250 °C |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (Electron Ionization) |

| Kovats Retention Index (non-polar) | ~1450 - 1480 nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound, particularly for non-volatile impurities or when derivatization is employed. mst.dkgoogle.comresearchgate.net A reversed-phase HPLC method, often with a C18 column, can be used to separate this compound from related compounds. lcms.czresearchgate.net Detection is typically achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. lcms.czresearchgate.net HPLC is valuable for quantifying the compound in various samples and for monitoring its stability.

Application of Chemometric Approaches in this compound Analysis

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data, extract relevant information, and build predictive models. In the context of this compound and fragrance analysis, chemometrics plays a crucial role in managing the complexity of the data generated by modern analytical instruments. electrooptics.com

The analysis of fragrances often involves complex mixtures containing hundreds of analytes. chromatographyonline.com When the peak capacity of a single gas chromatography column is insufficient to separate all components, chemometric techniques become indispensable for resolving overlapping peaks and accurately quantifying target analytes like this compound. chromatographyonline.com

Furthermore, chemometrics is integral to method development and optimization. For instance, in developing extraction methods for fragrance allergens from various matrices, statistical designs of experiments (DoE) such as fractional factorial and central composite designs are employed. researchgate.net These approaches allow for the efficient screening of significant variables (e.g., solvent volume, pH, extraction time) and the optimization of the analytical response, leading to more robust and greener analytical methods. researchgate.net By building a quadratic model between the variables and the analytical outcome, researchers can identify the optimal conditions for analysis with a minimum number of experiments.

Chemometric models, such as Partial Least Squares (PLS), can also be built using spectroscopic data (e.g., UV-Vis, IR) to predict the concentration of components in a mixture. electrooptics.com This approach could be applied to the quality control of products containing this compound, allowing for rapid and non-destructive analysis. The application of chemometrics enhances the accuracy and efficiency of analytical data processing, which is critical for the quality assurance of fragrance and flavor compounds. mdpi.com

Interactive Data Tables

Table 1: Spectroscopic Data of this compound

| Analytical Technique | Data Type | Observed Value/Characteristic | Reference |

|---|---|---|---|

| Mass Spectrometry (EI) | Molecular Ion (M+) | m/z 222 | nist.gov |

| Mass Spectrometry (EI) | Major Fragment Ion | m/z 151 | nist.gov |

| ¹³C NMR Spectroscopy | Availability | Data available | nih.gov |

Table 2: Chromatographic Parameters for this compound Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Technique | Gas Chromatography (GC) | nist.gov |

| Column Type | Capillary | nist.gov |

| Stationary Phase | BP-20 (polar) | nist.gov |

Structure Activity Relationship Sar Studies of Amyl Anisate

Elucidation of Olfactory and Flavor Descriptors Correlated with Molecular Structure

Amyl anisate, also known as pentyl 4-methoxybenzoate, possesses a distinct aroma and flavor profile that is directly linked to its chemical structure. uni.lunist.gov As an ester, it is generally associated with "fruity" notes. biorxiv.org The specific combination of the pentyl (amyl) alcohol moiety and the anisic acid (4-methoxybenzoic acid) moiety gives rise to its characteristic sensory descriptors.

The olfactory profile of this compound is often described as sweet, floral, and fruity, with nuances of anise and balsam. The presence of the ester functional group is a primary determinant of its fruity character, a common trait among many ester compounds used in the flavor and fragrance industry. biorxiv.orgmdpi.com The anisate portion of the molecule, with its methoxy (B1213986) group on the benzene (B151609) ring, contributes the sweet and slightly spicy, anise-like notes.

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for investigating the link between a molecule's structure and its biological or sensory activity. meilerlab.orgnumberanalytics.com These methods are employed to predict the properties of new or untested compounds, saving time and resources in the discovery and development process. numberanalytics.comfmhr.org

In the context of this compound, QSAR models can be developed to correlate its physicochemical properties with its perceived odor and taste. meilerlab.org These models use molecular descriptors, which are numerical representations of a molecule's structure, to build a mathematical relationship with its sensory attributes. numberanalytics.com Descriptors can include topological, electronic, and geometric properties. numberanalytics.com

For instance, a QSAR model for a series of anisate esters could predict their odor intensity or pleasantness based on descriptors like molecular weight, vapor pressure, and the presence of specific functional groups. biorxiv.orgmdpi.com Research has shown that molecular size and complexity can correlate with perceived pleasantness, while vapor pressure and molecular weight are strongly related to intensity perception. biorxiv.orgmdpi.com By analyzing these relationships, researchers can computationally screen large libraries of related compounds to identify those with desired sensory profiles. meilerlab.org The development of such models relies on extensive datasets of sensory evaluations and the calculation of a wide range of molecular descriptors. springernature.com

Comparative Analysis of this compound with Related Aromatic Esters

The alcohol-derived portion of an ester, in this case, the amyl (pentyl) group, significantly influences its sensory properties. The length and branching of the alkyl chain of the alcohol can alter the volatility, solubility, and interaction of the ester with olfactory receptors.

Studies on aliphatic esters have demonstrated that discrimination between different esters is negatively correlated with the similarity in the carbon chain length of the alcohol group. oup.com This suggests that even small changes in the alcohol moiety can lead to discernible differences in odor perception. For example, replacing the pentyl group in this compound with a shorter or longer alkyl chain would be expected to modify its fruity and floral notes. Shorter chains might introduce more volatile, solvent-like characteristics, while longer chains could lead to heavier, less intense aromas.

The table below illustrates the expected impact of varying the alcohol moiety on the sensory profile of anisate esters, based on general principles of ester SAR.

| Anisate Ester | Alcohol Moiety | Expected Impact on Sensory Properties |

| Methyl Anisate | Methyl | More volatile, potentially sharper aroma |

| Ethyl Anisate | Ethyl | Sweet, floral, slightly fruity |

| Propyl Anisate | Propyl | Fruity, slightly waxy |

| This compound | Amyl (Pentyl) | Sweet, floral, fruity, anise, balsam |

| Octyl Anisate | Octyl | Less volatile, heavier, more waxy/oily notes |

This table is illustrative and based on general trends in ester structure-activity relationships.

The substituents on the aromatic ring of an ester play a crucial role in determining its functional attributes, including its odor, taste, and even its physical properties. tandfonline.com In this compound, the methoxy (-OCH3) group at the para position of the benzene ring is a key feature.

Replacing the methoxy group with other substituents would significantly alter the molecule's properties. For example, an electron-withdrawing group like a nitro group (-NO2) would decrease the electron density of the ring, likely leading to a less sweet and more chemical-like aroma. msu.edumasterorganicchemistry.com Conversely, a hydroxyl group (-OH) would introduce hydrogen-bonding capabilities and likely result in a different, possibly more phenolic, aroma profile.

The position of the substituent on the aromatic ring is also critical. The same substituent at the ortho, meta, or para position can result in distinct isomers with different sensory characteristics due to steric and electronic effects. researchgate.net

The table below provides a hypothetical comparison of how different substituents on the aromatic ring of a pentyl ester might influence its sensory attributes.

| Pentyl Ester | Aromatic Ring Substituent (para-position) | Expected Impact on Sensory Properties |

| Pentyl Benzoate (B1203000) | -H (Hydrogen) | Fruity, balsamic |

| Pentyl Anisate | -OCH3 (Methoxy) | Sweet, floral, fruity, anise |

| Pentyl p-Hydroxybenzoate | -OH (Hydroxyl) | Potentially more phenolic, less sweet |

| Pentyl p-Nitrobenzoate | -NO2 (Nitro) | Likely less pleasant, more chemical-like |

| Pentyl p-Methylbenzoate | -CH3 (Methyl) | Fruity, slightly sweet, with woody/spicy undertones |

This table is illustrative and based on general principles of aromatic substitution and ester SAR.

Environmental Behavior and Degradation Studies of Amyl Anisate

Hydrolytic Stability and Kinetic Pathways in Aquatic Environments

The stability of an ester like amyl anisate in water is primarily determined by its tendency to undergo hydrolysis, a chemical reaction where water cleaves the ester bond. This process splits the molecule into its constituent alcohol (amyl alcohol) and carboxylic acid (anisic acid). The rate of this reaction is significantly influenced by the pH of the water.

Under basic conditions, the hydrolysis of esters, a process known as saponification, occurs via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com The hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, eliminating the alkoxide group (amyloxide) to form the carboxylic acid (anisic acid), which is subsequently deprotonated in the basic medium to yield a carboxylate salt. masterorganicchemistry.com Isotopic labeling studies on amyl acetate (B1210297) have confirmed that this cleavage happens at the acyl-oxygen bond. masterorganicchemistry.com

The general mechanism for the base-catalyzed hydrolysis of an ester is as follows:

Nucleophilic attack by hydroxide on the ester carbonyl.

Formation of a tetrahedral intermediate.

Elimination of the alkoxide leaving group.

Deprotonation of the resulting carboxylic acid by the alkoxide.

This process ultimately leads to the formation of amyl alcohol and an anisate salt in aquatic environments.

Photodegradation Mechanisms and Products under Simulated Environmental Conditions

Photodegradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. justia.com For aromatic esters like this compound, this can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment. uc.pt

Studies on structurally similar fragrance and sunscreen agents, such as iso-amylmethoxy-cinnamate (IAMC) and 2-ethylhexyl-4-(dimethylamino)benzoate (OD-PABA), show that these compounds can degrade when exposed to simulated sunlight in aqueous solutions. nih.gov The degradation pathways can be complex, involving processes like isomerization and polymerization. nih.gov For OD-PABA, a benzoate (B1203000) derivative, degradation was observed with a half-life of approximately 59 hours under simulated sunlight. nih.gov

The photodegradation process can be influenced by photosensitizers, which absorb light and transfer the energy to the target molecule, or by generating reactive oxygen species like singlet oxygen and hydroxyl radicals. uc.pt The benzoate group, in particular, can act as a photosensitization catalyst. rsc.org The ultimate products of photodegradation are typically smaller, more oxidized molecules. For example, the photodegradation of other organic pollutants can lead to the formation of various alcohols, aldehydes, and carboxylic acids. rsc.org

While specific photodegradation products for this compound are not detailed in the available literature, the process is expected to cleave the ester bond and modify the aromatic ring, leading to a decrease in the parent compound's concentration in sunlit surface waters. nih.gov

Biodegradation Potential and Microbial Metabolism

Biodegradation is the breakdown of organic matter by microorganisms, and it represents a primary pathway for the removal of compounds like this compound from the environment. psu.edu Esters are generally considered to be readily biodegradable. psu.edu The process is typically initiated by enzymes that hydrolyze the ester bond.

The biodegradation of this compound would yield amyl alcohol and anisic acid. Both of these products can be further metabolized by various microorganisms. The degradation of the benzoate portion of similar molecules has been studied under anaerobic, sulfate-reducing conditions. frontiersin.org In this pathway, benzoate is often metabolized syntrophically, first being converted to acetate, which is then consumed by sulfate-reducing bacteria. frontiersin.org

A wide range of bacterial genera, including Pseudomonas, Bacillus, Stenotrophomonas, and Ochrobactrum, are known to degrade hydrocarbon and aromatic compounds. plos.orggavinpublishers.com The initial step in the aerobic degradation of aromatic rings is often catalyzed by Rieske oxygenases, which hydroxylate the ring. acs.org The degradation of long-chain alkanes, similar to the amyl group, proceeds through oxidation to alcohols, aldehydes, and then fatty acids. plos.org

For example, a mixed culture of Stenotrophomonas acidaminiphila and Ochrobactrum has demonstrated the ability to degrade total petroleum hydrocarbons, breaking down complex molecules into simpler ones like alcohols and other esters. plos.org Given these established pathways for both esters and aromatic compounds, this compound is expected to be biodegradable in microbially active environments such as soil and water treatment systems.

Atmospheric Chemistry and Reactivity with Tropospheric Oxidants

Once volatilized into the atmosphere, organic compounds like this compound are subject to chemical transformation, primarily through reactions with oxidants. The most important of these in the troposphere are the hydroxyl radical (OH•), the nitrate (B79036) radical (NO₃•), and ozone (O₃). ozcon.co.ukcopernicus.org

The dominant degradation pathway for esters in the atmosphere is their reaction with the hydroxyl radical, which is formed naturally through the action of sunlight on ozone and water vapor. ozcon.co.ukcopernicus.org This reaction typically proceeds via H-atom abstraction from the C-H bonds of the alkyl (amyl) part of the ester. rsc.orgresearchgate.net

Kinetic studies on the similar compound amyl acetate provide insight into the atmospheric fate of this compound. The rate coefficient for the reaction of amyl acetate with OH radicals has been determined experimentally, which allows for the calculation of its atmospheric lifetime. rsc.orgresearchgate.net The lifetime (τ) with respect to reaction with OH radicals is inversely proportional to the reaction rate coefficient (k_OH) and the average atmospheric concentration of OH radicals.

The reaction with OH radicals initiates a cascade of oxidation reactions, leading to the formation of various products, including aldehydes (such as formaldehyde, acetaldehyde, propionaldehyde, and butyraldehyde) and carboxylic acids. rsc.orgresearchgate.net These reactions can contribute to the formation of photochemical smog and secondary organic aerosols. rsc.orgresearchgate.net

The table below presents kinetic data for the reaction of a related compound, amyl acetate, with key atmospheric oxidants.

| Reactant | Oxidant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) at 298 K | Estimated Atmospheric Lifetime (τ) |

|---|---|---|---|

| Amyl Acetate | OH Radical | (6.00-6.37) x 10⁻¹² rsc.orgresearchgate.net | ~22 hours rsc.orgresearchgate.net |

| Amyl Acetate | Cl Atom | 1.35 x 10⁻¹⁰ rsc.orgresearchgate.net | ~62 hours rsc.orgresearchgate.net |

Interactions of Amyl Anisate in Biological Systems Non Pharmacological Focus

Chemoreception and Olfactory System Response in Model Organisms

Detailed scientific research specifically investigating the chemoreception and olfactory system response to amyl anisate in model organisms is limited in publicly available literature. While extensive studies exist for structurally related esters, such as amyl acetate (B1210297), information pinpointing the exact receptor activation and signal transduction pathways for this compound is not readily found.

Receptor Activation and Signal Transduction Pathways

The general mechanism for odorant detection in mammals involves the activation of G-protein coupled receptors (GPCRs) located on olfactory sensory neurons in the nasal epithelium. mdpi.com Upon an odorant molecule, such as an ester, binding to a specific olfactory receptor, a conformational change in the receptor protein is induced. This change typically activates the olfactory-specific G-protein, Gαolf. mdpi.com

Activation of Gαolf leads to the stimulation of adenylyl cyclase type III (ACIII), which in turn catalyzes the production of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com This increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron. This influx depolarizes the cell membrane, generating an action potential that travels to the olfactory bulb in the brain for processing. mdpi.com While this is the canonical pathway for many odorants, specific data confirming that this compound follows this exact signal transduction cascade is not available. Research on other flavor compounds, like amyl butyrate, has shown that different olfactory receptors can even induce opposing cellular responses despite both utilizing a cAMP-dependent signaling pathway. mdpi.com

In insects, odorant receptors (ORs) form a complex with a highly conserved co-receptor (Orco). This complex functions as an odorant-gated ion channel. oup.com The binding of a specific odorant to an OR is thought to directly open the channel, allowing for ion flux and subsequent neuronal signaling. oup.com Studies on Drosophila have identified receptors that respond to related compounds like amyl acetate, but specific receptor interactions for this compound have not been documented. oup.com

Ecological Roles as a Potential Semiochemical or Volatile Organic Compound (VOC)

This compound's potential role as a semiochemical—a chemical substance that carries a message for an organism—or as a volatile organic compound (VOC) involved in ecological interactions has not been a specific focus of published research. Semiochemicals are critical for communication between organisms and can be classified as pheromones (intraspecific communication) or allelochemicals (interspecific communication). science.gov

Investigation in Plant-Insect Interactions

Plants produce a vast array of VOCs that mediate interactions with other organisms, including attracting pollinators and defending against herbivores. researchgate.netscielo.br These VOCs often consist of esters, alcohols, and other chemical classes. While plant-insect interactions are a rich area of study, with many phytochemicals identified as attractants, repellents, or feeding stimulants, this compound has not been specifically identified as a key compound in these interactions in the available literature. researchgate.netnih.gov

Research has shown that insects use host-plant volatiles to locate resources for feeding, mating, and egg-laying. nih.gov For example, some pest insects are attracted to specific blends of compounds, such as iso-amyl alcohol and acetic acid. researchgate.net However, a direct link between this compound emission from a particular plant species and a resulting behavioral response in an insect has not been established.

Role in Inter-Species Chemical Communication

Chemical communication between different species is a fundamental aspect of most ecosystems. nih.gov Plants can release VOCs that attract the natural enemies of herbivores, a form of indirect defense. scielo.br Microorganisms also produce volatiles that can influence plant growth and other ecological interactions. nih.gov

Despite the complexity and importance of these chemical information networks, the specific contribution of this compound remains uncharacterized. Its structural properties as an ester of anisic acid suggest it could be a biogenic compound, but its presence and function as a signal in inter-species communication have not been documented in scientific studies.

Q & A

Q. What are the standard methods for synthesizing amyl anisate, and how can purity be optimized?

this compound is synthesized via esterification of 4-methoxybenzoic acid (anisic acid) with amyl alcohol, typically catalyzed by sulfuric acid or other acid catalysts . Key steps include:

- Refluxing the reactants at controlled temperatures (e.g., 60–80°C) to drive equilibrium.

- Purification via fractional distillation or recrystallization to isolate the ester from unreacted precursors.

- Purity validation using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy . Yield optimization requires careful control of stoichiometry, catalyst concentration, and reaction time .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- Spectroscopy : NMR (¹H and ¹³C) confirms molecular structure and purity by identifying functional groups (e.g., methoxy and ester peaks) .

- Chromatography : GC-MS quantifies volatile impurities, while HPLC assesses thermal stability .

- Physical properties : Boiling point (e.g., ~185°C) and refractive index are measured using standardized ASTM methods .

- Safety parameters : Flash point and flammability limits are determined via closed-cup testers (per OSHA/NIOSH guidelines) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Solvent-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation (H335 hazard) .

- Storage : In airtight containers away from oxidizers (e.g., chlorates, peroxides) and ignition sources .

Advanced Research Questions

Q. How can reaction kinetics and mechanisms of this compound synthesis be modeled to improve scalability?

Michaelis-Menten kinetics or non-linear regression models (e.g., using MATLAB) are applied to analyze rate constants (e.g., , ) under varying substrate concentrations . Key considerations:

- Inhibition effects : Amyl alcohol may act as a competitive inhibitor, requiring adjustments in catalyst loading .

- Temperature dependence : Arrhenius equations predict activation energy () to optimize thermal conditions .

Q. What experimental designs are suitable for investigating synergistic effects of this compound in multi-component systems (e.g., flotation agents)?

- Factorial design : Test combinations with co-solvents (e.g., kerosene) to evaluate hydrophobicity enhancement in coal flotation .

- Contact angle measurements : Quantify surface interactions using goniometry to validate synergistic performance .

- Cost-benefit analysis : Compare reagent efficiency (e.g., 30% cost reduction with kerosene-amyl anisate blends) .

Q. How should researchers address discrepancies in toxicity data for this compound across studies?

- Data validation : Cross-reference primary sources (e.g., NIST databases, peer-reviewed toxicology reports) and assess experimental conditions (e.g., exposure duration, concentration) .

- In silico modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict acute/chronic toxicity profiles .

- Uncertainty analysis : Report confidence intervals for LD50/LC50 values and align with GHS classification criteria .

Methodological Best Practices

- Data presentation : Include processed data (e.g., kinetic curves, chromatograms) in the main text and raw datasets in appendices .

- Citation standards : Use ACS style for referencing spectral libraries (e.g., NIST WebBook) and safety guidelines (e.g., IFRA/RIFM) .

- Ethical compliance : Adhere to institutional protocols for waste disposal (e.g., neutralizing acidic byproducts) and occupational exposure limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.